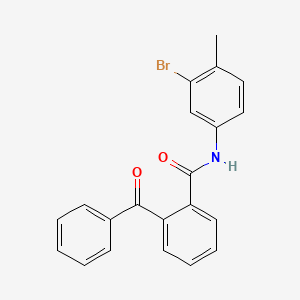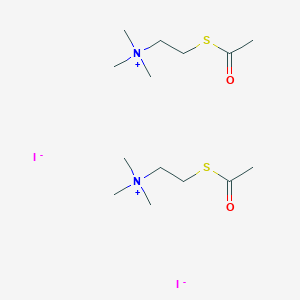![molecular formula C23H23N3O2S B14801500 4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole ring, a sulfonyl group, and a benzylidene aniline moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonylation of the indole ring is achieved by reacting it with a sulfonyl chloride in the presence of a base such as pyridine.
The final step involves the condensation of the sulfonylated indole with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound. This step is typically carried out in the presence of a catalyst such as piperidine to facilitate the formation of the benzylidene aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the double bond in the benzylidene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, while the benzylidene aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of the benzylidene aniline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C23H23N3O2S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3O2S/c1-25(2)21-11-7-18(8-12-21)17-24-20-9-13-22(14-10-20)29(27,28)26-16-15-19-5-3-4-6-23(19)26/h3-14,17H,15-16H2,1-2H3 |
Clave InChI |
PSWOKSSMQXXIIQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)




![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
